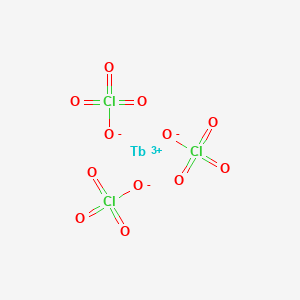

Terbium(3+);triperchlorate

Description

Terbium(3+) triperchlorate, commonly referred to as terbium perchlorate, is a rare earth compound with the molecular formula Tb(ClO₄)₃ and CAS number 14014-09-6 . It is classified under EC number 237-826-8 and has a molecular weight of approximately 457.28 g/mol (calculated as Tb³⁺ + 3ClO₄⁻). This compound is notable for its strong luminescent properties, emitting a characteristic green light when excited due to the 4f-4f electronic transitions of Tb³⁺ ions .

Terbium perchlorate is primarily utilized in photoluminescent materials, electroluminescent devices, and as a precursor for synthesizing ternary terbium(III) complexes with enhanced optical properties . Its applications span lighting technologies, sensors, and medical imaging, leveraging its high quantum efficiency and stability in diverse matrices . Market reports indicate significant consumption in industrial and research sectors, with long-term projections extending to 2046 .

Properties

Molecular Formula |

Cl3O12Tb |

|---|---|

Molecular Weight |

457.27 g/mol |

IUPAC Name |

terbium(3+);triperchlorate |

InChI |

InChI=1S/3ClHO4.Tb/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

InChI Key |

CPANODKLKVNZBE-UHFFFAOYSA-K |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tb+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Terbium(3+);triperchlorate can be synthesized by reacting terbium(III,IV) oxide (Tb₄O₇) with perchloric acid (HClO₄). The reaction proceeds as follows : [ \text{Tb}_4\text{O}_7 + 12 \text{HClO}_4 \rightarrow 4 \text{Tb(ClO}_4)_3 + 6 \text{H}_2\text{O} + 3 \text{O}_2 ]

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of terbium oxide with perchloric acid under specific temperature and pressure conditions to ensure complete conversion and high purity of the product .

Chemical Reactions Analysis

Types of Reactions: Terbium(3+);triperchlorate undergoes various chemical reactions, including:

Complexation: It forms complexes with ligands such as alanine, where the carboxylate portion of alanine bridges between two terbium atoms.

Substitution: this compound can react with other anions or ligands to form new compounds.

Common Reagents and Conditions:

Complexation Reactions: Typically involve ligands like alanine, 1,10-phenanthroline, and ascorbic acid under aqueous conditions.

Substitution Reactions: Often carried out in aqueous or organic solvents with appropriate ligands.

Major Products:

Terbium-Alanine Complexes: Formed by the reaction with alanine.

Terbium-Phenanthroline Complexes: Formed by the reaction with 1,10-phenanthroline.

Scientific Research Applications

Terbium(3+);triperchlorate has a wide range of applications in scientific research:

Chemistry: Used as a starting material for synthesizing terbium-containing metal-organic frameworks and other complexes.

Biology and Medicine: Employed as a fluorescent probe for molecular detection of biologically active substances like ascorbic acid.

Industry: Utilized in the production of luminescent materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of terbium(3+);triperchlorate primarily involves its ability to form complexes with various ligands. These complexes exhibit unique photophysical properties, such as fluorescence, which are utilized in molecular detection and imaging applications . The terbium ion (Tb³⁺) acts as a central metal ion, coordinating with ligands to form stable complexes that can be used in various analytical techniques .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Findings:

Luminescence : Terbium perchlorate’s green emission (540–550 nm) is distinct among lanthanides, whereas erbium emits in the infrared spectrum, and ytterbium lacks significant visible luminescence .

Stability and Handling : All lanthanide perchlorates are strong oxidizers (UN3211 classification) , but terbium perchlorate is uniquely stabilized by oxygen coordination in matrices like ZnS, enhancing its electroluminescent efficiency (0.6 lm/W) .

Market Demand : Terbium compounds face supply constraints due to rare earth export restrictions (e.g., China’s terbium oxide quotas) , unlike more abundant yttrium or ytterbium derivatives.

Transition Metal Triperchlorates

Table 2: Comparative Analysis with Iron(3+) Triperchlorate

Key Findings:

Thermal Stability : Terbium perchlorate’s stability in aqueous and organic matrices surpasses iron derivatives, which often decompose under humid conditions .

Research and Industrial Outlook

- Photoluminescence Enhancement : Ternary complexes with acetylacetone and auxiliary ligands improve terbium perchlorate’s emission intensity by 40–60% via antenna effects .

- Electrochemical Applications : Recent studies explore terbium’s oxidation to Tb⁴⁺ for chromatographic separation, a unique property among lanthanides .

- Market Trends: Consumption of terbium perchlorate is projected to grow at 4.2% CAGR (2020–2027), driven by demand in green technologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.